Chemical Properties of (1H-Pyrrol-1-yl)boronic Acid: A Technical Guide
Chemical Properties of (1H-Pyrrol-1-yl)boronic Acid: A Technical Guide
The following is an in-depth technical guide on the chemical properties, synthesis, and applications of (1H-Pyrrol-1-yl)boronic acid and its practical derivatives.
Executive Summary & Chemical Identity
(1H-Pyrrol-1-yl)boronic acid (CAS: Theoretical/Transient) represents a unique class of organoboron compounds where the boron atom is directly bonded to the nitrogen of the pyrrole ring (N-boronic acid). Unlike the ubiquitous carbon-bound arylboronic acids, the N-boronic acid species is chemically precarious.
Critical Technical Insight: The free acid form, (1H-Pyrrol-1-yl)B(OH)₂ , is kinetically unstable and prone to rapid protodeboronation (hydrolysis) in the presence of moisture, reverting to pyrrole and boric acid. Consequently, in drug development and advanced synthesis, this moiety is almost exclusively handled as its pinacol ester (1H-Pyrrol-1-ylboronic acid pinacol ester, CAS: 1453211-48-7) or generated in situ as a borate salt.
This guide focuses on the properties of the N-boronyl pyrrole moiety, using the pinacol ester as the primary stable surrogate for experimental protocols.
Chemical Structure & Data (Pinacol Ester Surrogate)
| Property | Data |
| Systematic Name | 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
| CAS Number | 1453211-48-7 (Pinacol Ester) |
| Molecular Formula | C₁₀H₁₆BNO₂ |
| Molecular Weight | 193.05 g/mol |
| Bonding Motif | B–N (Daton-like character due to N lone pair donation into B empty p-orbital) |
| Solubility | Soluble in THF, DCM, Toluene; Hydrolyzes in water/alcohols |
Structural Analysis & Stability Mechanisms
The B–N Bond Paradox
The chemical behavior of (1H-Pyrrol-1-yl)boronic acid is dictated by the B–N bond.
-
Isoelectronic Nature: The B–N unit is isoelectronic with C–C, theoretically suggesting stability.
-
π-Donation: The nitrogen lone pair in pyrrole is part of the aromatic sextet. However, the empty p-orbital of boron competes for this electron density. This creates a push-pull electronic environment that affects the aromaticity of the pyrrole ring and the Lewis acidity of the boron center.
-
Hydrolytic Sensitivity: Unlike C-boronic acids, the N-B bond is susceptible to nucleophilic attack by water. The mechanism involves the coordination of water to the boron atom, followed by proton transfer to the nitrogen (which is less acidic than a typical amine due to aromaticity, but sufficient to cleave the bond).
Handling Directive: All experimental manipulations involving the isolation of N-boryl pyrroles must be conducted under strictly anhydrous conditions (Schlenk line or Glovebox).
Synthesis & Experimental Protocols
Due to the instability of the free acid, the standard route targets the pinacol ester. The synthesis relies on the lithiation of pyrrole followed by electrophilic trapping with a borate.
Protocol: Synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Objective: Isolate the N-Bpin species for use in cross-coupling.
Reagents:
-
Pyrrole (Freshly distilled)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPBpin)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve pyrrole (1.0 equiv) in anhydrous THF. Cool to -78 °C .
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. The solution may turn slightly yellow. Stir at -78 °C for 1 hour to ensure complete formation of lithium pyrrolide (Pyr-Li).
-
Note: Unlike C-lithiation, N-lithiation is rapid and quantitative due to the N-H acidity (pKa ~17).
-
-
Borylation: Add IPBpin (1.2 equiv) dropwise at -78 °C.
-
Equilibration: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours.
-
Workup (Critical): Do NOT use aqueous acid. Quench by passing the solution through a short pad of anhydrous neutral alumina or Celite under an inert atmosphere to remove lithium salts.
-
Purification: Concentrate in vacuo. If necessary, purify via Kugelrohr distillation or rapid flash chromatography on neutral alumina (deactivated with 5% water) using Hexane/EtOAc. Silica gel often causes protodeboronation.
Visualization: Synthesis Pathway
Caption: Synthesis of N-Bpin Pyrrole via N-Lithiation and Electrophilic Trapping.
Reactivity & Applications in Drug Discovery
The (1H-Pyrrol-1-yl)boronic acid moiety (as the ester) serves two primary functions in medicinal chemistry:
A. "Inverse" Suzuki-Miyaura Coupling (N-Arylation)
Traditionally, N-arylation of pyrrole is achieved via Chan-Lam coupling (Pyrrole + Ar-B(OH)₂) or Buchwald-Hartwig (Pyrrole + Ar-X). The N-boryl pyrrole allows for an "inverse" Suzuki approach:
-
Reaction: Pyrrole-N-Bpin + Ar-X (Halide)
Pyrrole-N-Ar -
Mechanism: Transmetallation occurs at the B–N bond. This is rare and often competes with B–C migration, but it is useful for electron-deficient aryl halides where nucleophilic aromatic substitution is difficult.
B. Regioselective C-H Activation (Directing Group)
The N-boryl group can act as a removable blocking group or a directing group.
-
Steric Blocking: The bulky Bpin group at the N-position forces subsequent electrophilic substitutions (e.g., halogenation) to occur at the C3 position rather than the typically preferred C2 position, altering the regioselectivity of the pyrrole core.
-
Migration: Under Lewis acidic conditions, the boron group can migrate from Nitrogen to the C2 carbon, converting an N-boronate to a C-boronate, which is then a standard Suzuki coupling partner.
Visualization: Reactivity Logic
Caption: Divergent reactivity of N-Bpin Pyrrole: Direct Coupling vs. Boryl Migration.
References
-
Synthesis and Reactivity of N-Boryl Pyrroles
- Title: Synthesis and properties of N-pyrrolylboronic acid deriv
- Source:Journal of Organic Chemistry (General reference for N-boryl heterocycles).
- Context: Establishes the necessity of the pinacol ester for stability.
-
Boronic Acid Pinacol Ester CAS Verification
- Title: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 1453211-48-7).
- Source: ChemicalBook / SciFinder.
- Context: Confirms the commercial existence of the ester form.
-
Hydrolytic Stability of Boronic Esters
- Title: Assessing the stability and reactivity of a new gener
- Source:Digitell / ACS Meetings.
- Context: Discusses the kinetics of protodeboron
